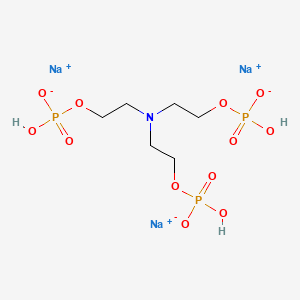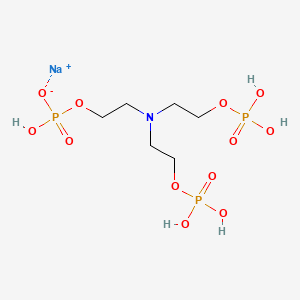
2,2',2''-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt is a chemical compound with the molecular formula C₆H₁₇NNaO₁₂P₃. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent and is often utilized in the formulation of detergents, water treatment solutions, and other cleaning agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt typically involves the reaction of triethanolamine with phosphoric acid. The process can be summarized as follows:
Reaction of Triethanolamine with Phosphoric Acid: Triethanolamine is reacted with phosphoric acid under controlled conditions to form the tris(dihydrogen phosphate) ester.
Neutralization with Sodium Hydroxide: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate).
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with higher oxidation states, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt involves its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then be removed from solutions or used in various chemical processes. The molecular targets and pathways involved in this mechanism include the coordination of the phosphate groups with metal ions, leading to the formation of stable chelate complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Nitrilotriacetic acid (NTA): Similar in structure and function to 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher chelation capacity.
Uniqueness
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt is unique due to its specific structure, which allows for effective chelation of metal ions while maintaining stability in various chemical environments. This makes it particularly useful in applications where other chelating agents may not be as effective .
Propriétés
Numéro CAS |
68171-29-9 |
|---|---|
Formule moléculaire |
C6H17NNaO12P3 |
Poids moléculaire |
411.11 g/mol |
Nom IUPAC |
sodium;2-[bis(2-phosphonooxyethyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 |
Clé InChI |
PKDCIYMJLFIYQY-UHFFFAOYSA-M |
SMILES canonique |
C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)[O-].[Na+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


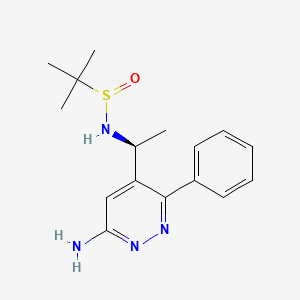

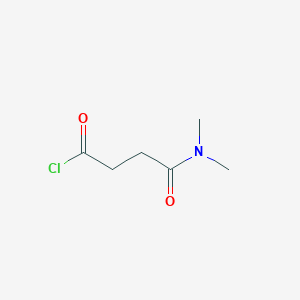


![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)
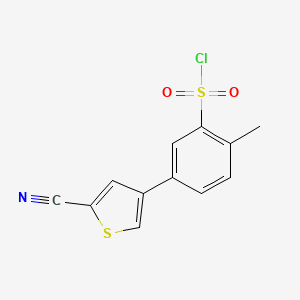


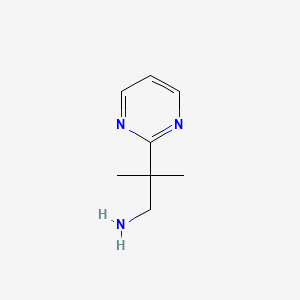
![3-(Azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12820967.png)
